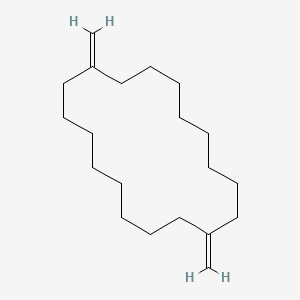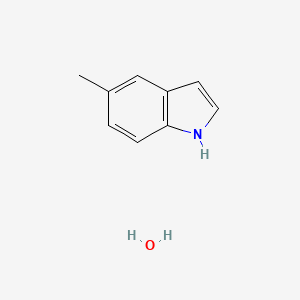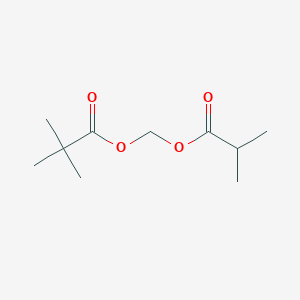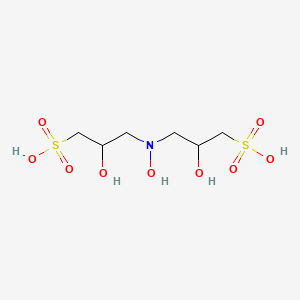
3-(2,5-Dimethylphenyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethylphenyl)butan-2-one is an organic compound that belongs to the class of aromatic ketones It features a butanone backbone with a 2,5-dimethylphenyl group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dimethylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 3-(2,5-Dimethylphenyl)butanoic acid.
Reduction: 3-(2,5-Dimethylphenyl)butan-2-ol.
Substitution: 3-(2,5-Dimethylphenyl)-2-nitrobutan-2-one (nitration product).
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethylphenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of aromatic ketone reactivity.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into the pharmacological properties of related compounds may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dimethylphenyl)butan-2-one involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can engage in electrophilic substitution. These interactions can influence the compound’s reactivity and potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,4-Dimethylphenyl)butan-2-one
- 3-(3,5-Dimethylphenyl)butan-2-one
- 3-(2,6-Dimethylphenyl)butan-2-one
Uniqueness
3-(2,5-Dimethylphenyl)butan-2-one is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to its similar compounds.
Eigenschaften
CAS-Nummer |
138712-01-3 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
3-(2,5-dimethylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O/c1-8-5-6-9(2)12(7-8)10(3)11(4)13/h5-7,10H,1-4H3 |
InChI-Schlüssel |
HIUYVCMYABAGES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)

![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)

![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)




![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)
![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)
